molecular formula C2H10Cl2N2 B1512833 Ethylenediamine-15N2 dihydrochloride CAS No. 84050-98-6

Ethylenediamine-15N2 dihydrochloride

Cat. No.: B1512833
CAS No.: 84050-98-6
M. Wt: 135 g/mol
InChI Key: OHHBFEVZJLBKEH-MWLKZMJOSA-N
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Description

Ethylenediamine-15N2 dihydrochloride: is a stable isotope-labeled compound, where both nitrogen atoms in the ethylenediamine molecule are replaced with the nitrogen-15 isotope. This compound is primarily used in scientific research, particularly in studies involving nitrogen metabolism and tracing nitrogen pathways due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediamine-15N2 dihydrochloride typically involves the reaction of ethylenediamine with hydrochloric acid. The nitrogen-15 isotope is introduced through the use of nitrogen-15 enriched ammonia or other nitrogen-15 containing precursors. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrogen-15 enriched materials and the use of specialized equipment to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine-15N2 dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.

    Reduction: It can be reduced to form simpler amine compounds.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrogen oxides, while substitution reactions can produce various substituted ethylenediamine derivatives.

Scientific Research Applications

Ethylenediamine-15N2 dihydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used in studies involving nitrogen metabolism and tracing nitrogen pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nitrogen-containing drugs.

    Industry: Applied in the production of nitrogen-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Ethylenediamine-15N2 dihydrochloride involves its behavior as a stable isotope-labeled compound. The nitrogen-15 isotope allows researchers to trace the compound’s pathway and interactions in various systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

    Ethylenediamine-13C2 dihydrochloride: Another stable isotope-labeled compound where carbon-13 isotopes are used instead of nitrogen-15.

    Ammonium-15N chloride: A simpler nitrogen-15 labeled compound used in similar nitrogen tracing studies.

Uniqueness: Ethylenediamine-15N2 dihydrochloride is unique due to its dual nitrogen-15 labeling, which provides more detailed information in nitrogen tracing studies compared to single-labeled compounds. Its structure allows for versatile applications in various fields of research.

Properties

IUPAC Name

ethane-1,2-di(15N2)amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i3+1,4+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-MWLKZMJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[15NH2])[15NH2].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746145
Record name Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84050-98-6
Record name Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84050-98-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine-15N2 dihydrochloride
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Ethylenediamine-15N2 dihydrochloride
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Ethylenediamine-15N2 dihydrochloride
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